Heptyl 2-ethylhexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112445-68-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
heptyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ZEYQXRVECWKGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Catalysis in Heptyl 2 Ethylhexanoate Production
Enzymatic Esterification Approaches
Enzymatic synthesis has emerged as a compelling alternative to traditional chemical methods for producing esters like heptyl 2-ethylhexanoate (B8288628). This approach utilizes enzymes, typically lipases, as biocatalysts, offering advantages such as high specificity, mild reaction conditions, and reduced environmental impact. researchgate.netmdpi.com
Lipase-Catalyzed Synthesis of Heptyl 2-ethylhexanoate
The use of lipases to catalyze the esterification of an alcohol and a carboxylic acid is a well-established method for synthesizing a variety of esters. researchgate.net In the case of this compound, this involves the reaction between heptanol (B41253) and 2-ethylhexanoic acid.
Immobilized lipases, such as Novozym 435, are frequently employed in ester synthesis to enhance catalyst stability and facilitate easy separation and reuse. researchgate.netua.es Novozym 435, an immobilized lipase (B570770) B from Candida antarctica on a macroporous acrylic resin, has demonstrated high activity and stability in various esterification reactions. ua.esmdpi.com Its use in the synthesis of esters is well-documented, offering high yields and the potential for continuous flow processes. mdpi.comresearchgate.net The immobilization prevents the enzyme from dissolving in some organic solvents and can lead to a hyperactivated form of the lipase. ua.es However, challenges such as limited mechanical resistance and potential enzyme leakage can occur. ua.es Research on the synthesis of other esters, like 2-ethylhexyl 2-ethylhexanoate, has shown that Novozym 435 can effectively catalyze the reaction. researchgate.netresearchgate.net
The choice of solvent significantly impacts the equilibrium and rate of lipase-catalyzed esterification. nih.gov Organic solvents like n-hexane are commonly used in these reactions. researchgate.netresearchgate.net The solvent's properties, such as polarity and ability to solubilize water, can influence the enzyme's activity and the reaction's equilibrium position. nih.gov For instance, in some lipase-catalyzed reactions, polar solvents have been shown to enhance the production rate of monoesters compared to solvent-free systems. nih.gov The use of n-hexane as a solvent has been specifically mentioned in the context of the Novozym 435-catalyzed synthesis of 2-ethylhexyl 2-ethylhexanoate. researchgate.netresearchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and conversion of this compound. Key parameters that are often optimized include temperature, substrate molar ratio, and enzyme concentration. researchgate.netresearchgate.net For example, in the synthesis of other esters using Novozym 435, response surface methodology (RSM) has been employed to identify optimal conditions. researchgate.netresearchgate.net Studies on similar esters have shown that factors like temperature and substrate concentration can have a significant effect on the reaction rate and final yield. researchgate.net For instance, one study on 2-ethylhexyl 2-ethylhexanoate synthesis identified an optimum temperature of 45°C. researchgate.net However, it's also noted that the biocatalytic synthesis of some branched-chain esters can be challenging, requiring high lipase concentrations and long reaction times for relatively low conversions. mdpi.comum.es
Below is a table summarizing the optimization of various ester synthesis reactions using Novozym 435, which can provide insights applicable to this compound production.
| Ester Product | Optimized Conditions | Max. Conversion/Yield | Reference |
| Cetyl 2-ethylhexanoate | Reaction Time: 2.65 days, Temp: 56.18°C, Substrate Molar Ratio: 2.55:1, Enzyme Amount: 251.39% | 89.75% | researchgate.net |
| Butyl propionate | Temp: 42.77°C, Butanol/Propionic Acid Molar Ratio: 9, Enzyme Loading: 2.35%, Reaction Time: 24.87 h | 93.76% | researchgate.net |
| Biodiesel (from BSFL fat) | Temp: 26°C, Methanol:Fat Molar Ratio: 6.33, Enzyme Loading: 20%, Reaction Time: 9.48 h | 96.18% | researchgate.net |
| 2-octyl-1-dodecanoyl 2-methylhexanoate | Temp: 80°C, Acid:Alcohol Molar Ratio: 1:1, Biocatalyst Conc.: 2.5% (w/w) | >95% | mdpi.com |
Principles of Green Chemistry in Ester Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Enzymatic ester synthesis aligns well with these principles by utilizing biodegradable catalysts and often operating under milder conditions than traditional chemical methods. mdpi.com
Developing sustainable biocatalytic pathways is a key focus in modern chemical manufacturing. mdpi.com The use of immobilized enzymes, which can be recovered and reused for multiple reaction cycles, contributes significantly to the sustainability of the process. researchgate.netmdpi.com Furthermore, conducting reactions in solvent-free systems or using environmentally benign solvents like supercritical CO2 are other approaches to enhance the green credentials of ester synthesis. researchgate.netrsc.org The goal is to create efficient processes that minimize waste and energy consumption, making them both environmentally and economically viable. mdpi.comum.es The enzymatic route is considered a more environmentally friendly alternative to chemical pathways that involve high temperatures and inorganic catalysts, which often require additional purification steps. mdpi.comum.es
Environmentally Benign Oxidative Processes for Carboxylic Acid Precursors
The primary carboxylic acid precursor for this compound is 2-ethylhexanoic acid. Traditional synthesis methods for this acid can involve harsh oxidants. However, modern research focuses on more environmentally friendly, or "green," oxidative processes that are safer and produce less waste. researchgate.netmdpi.com A key green strategy is the selective oxidation of 2-ethylhexanal (B89479) using clean and cost-effective oxidants like molecular oxygen (O₂) or air, often facilitated by a catalyst under mild conditions. researchgate.netnih.gov
One prominent method involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. mdpi.comnih.gov This process has demonstrated high selectivity (>99%) for 2-ethylhexanoic acid under mild conditions. researchgate.netmdpi.comnih.gov The choice of solvent is also crucial, with studies showing that isobutanol is particularly effective. mdpi.comnih.gov This approach aligns with the principles of green chemistry by utilizing an efficient organocatalyst and a readily available, inexpensive oxidant. researchgate.net
Another avenue of green synthesis involves enzymatic catalysis. For instance, the enzyme cytochrome P450cam has been shown to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. nih.govacs.org This biocatalytic method displays stereoselectivity, favoring the production of the (R)-enantiomer of the acid. nih.govacs.org Such enzymatic processes represent a benign alternative to conventional chemical synthesis. nih.gov
Research has also explored the synergistic effect of combining metal catalysts, like Manganese(II), with salts such as sodium 2-ethylhexanoate in continuous flow microreactors. This combination has achieved quantitative conversion of 2-ethylhexanal with 98% selectivity to the carboxylic acid in very short residence times. rsc.org These advanced methods highlight the ongoing development of efficient and environmentally conscious pathways for producing key chemical precursors. globethesis.com
Table 1: Influence of Solvent on the N-hydroxyphthalimide-catalyzed Oxidation of 2-Ethylhexanal
| Solvent | 2-Ethylhexanal Conversion (%) | 2-Ethylhexanoic Acid Selectivity (%) |
| Isobutanol | >99 | >99 |
| Acetonitrile (B52724) | 99.5 | 47 |
| n-Butanol | Not specified | Not specified |
| 2-Ethylhexanol | Not specified | Not specified |
| Heptane | Not specified | Not specified |
| Toluene (B28343) | Not specified | Not specified |
Data sourced from a study on the efficient synthesis of 2-ethylhexanoic acid using NHPI as a catalyst. mdpi.com
Chemical Synthesis Routes for this compound
The most prevalent and straightforward method for producing this compound is through the direct esterification of 2-ethylhexanoic acid with heptanol. This reaction, known as Fischer-Speier esterification, involves heating the two primary reactants in the presence of an acid catalyst. organic-chemistry.orgvedantu.com
The chemical equation for this reaction is: CH₃(CH₂)₃CH(C₂H₅)COOH + CH₃(CH₂)₅CH₂OH ⇌ CH₃(CH₂)₃CH(C₂H₅)COOCH₂(CH₂)₅CH₃ + H₂O
This is a reversible equilibrium reaction. organic-chemistry.orgbyjus.com To achieve a high yield of the final ester product, the equilibrium must be shifted to the right. This is typically accomplished by continuously removing the water as it is formed, often through azeotropic distillation, or by using an excess of one of the reactants, usually the alcohol. organic-chemistry.orgbyjus.com
Acidic Catalysis Acid-catalyzed esterification is the standard method for this synthesis. wikipedia.orgnumberanalytics.com The mechanism involves several steps, beginning with the protonation of the carbonyl oxygen on the 2-ethylhexanoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. vedantu.comnumberanalytics.com This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the heptanol. wikipedia.orgnumberanalytics.com A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule, which results in the formation of the protonated ester. organic-chemistry.orgbyjus.com Finally, deprotonation occurs to yield the this compound ester and regenerate the acid catalyst. vedantu.combyjus.com
Basic Catalysis Base-catalyzed esterification is generally not used for the direct reaction between a carboxylic acid and an alcohol. This is because the base would deprotonate the carboxylic acid, forming a carboxylate anion. This negatively charged species is not electrophilic and repels the nucleophilic alcohol, thus preventing the reaction.
However, base catalysis is highly relevant in a related process called transesterification. masterorganicchemistry.com In this scenario, an existing ester (e.g., methyl 2-ethylhexanoate) reacts with heptanol in the presence of a base like sodium methoxide (B1231860). masterorganicchemistry.commdpi.com The base deprotonates the heptanol to form a more potent nucleophile (heptoxide), which then attacks the carbonyl carbon of the starting ester, leading to the exchange of the alkoxy group and formation of this compound. masterorganicchemistry.com
The choice of solvent plays a critical role in the efficacy of direct esterification. To drive the reversible reaction towards completion, a solvent that can form an azeotrope with the water byproduct is often selected. organic-chemistry.org Non-polar, water-immiscible solvents like toluene or xylene are commonly used for this purpose in conjunction with a Dean-Stark apparatus. organic-chemistry.orggoogleapis.com The solvent-water azeotrope is boiled off, and upon condensation, the water separates, allowing the solvent to be returned to the reaction vessel. This continuous removal of water is a key strategy for maximizing ester yield. organic-chemistry.org
In some cases, the reaction can be performed without a solvent, which is a greener and more atom-economical approach. In such solvent-free systems, an excess of one of the reactants, typically the alcohol, can serve as the reaction medium. researchgate.net
The efficiency and selectivity of this compound synthesis are highly dependent on catalyst loading and the specific reaction conditions employed. numberanalytics.com
Catalyst Loading: Increasing the amount of acid catalyst generally accelerates the reaction rate. numberanalytics.comeeer.org However, excessive catalyst loading can be detrimental, leading to unwanted side reactions like the dehydration of heptanol. numberanalytics.com It also increases the cost and complexity of the post-reaction purification process needed to remove the catalyst from the final product. mdpi.com Therefore, optimizing the catalyst loading is a crucial balance between reaction speed and product purity. eeer.org Studies on similar esterification reactions show that an optimal loading exists, beyond which the yield may decrease due to the promotion of reverse reactions or other side-product formations. eeer.org
Reaction Conditions:
Temperature: Higher temperatures typically increase the reaction rate. numberanalytics.com However, excessively high temperatures can reduce selectivity by promoting side reactions or causing the degradation of reactants or the catalyst. numberanalytics.com
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to achieve high conversion. The progress is often monitored to determine the optimal endpoint.
Table 2: Effect of Catalyst Loading on Esterification Conversion Yield (Illustrative Example)
| Catalyst Loading (wt%) | Conversion Yield (%) |
| 5 | 86.81 |
| 7 | 94.92 |
| >7 | Decreasing (e.g., 79.62) |
This data is from a study on biodiesel production via esterification and illustrates the general principle that an optimal catalyst loading exists, after which yield may decrease. eeer.org
Parameters Affecting Chemical Synthesis Efficiency
Synthesis and Transformation of Key Precursor Compounds
The industrial production of this compound relies on the efficient synthesis of its precursor, 2-ethylhexanoic acid. Academic and industrial research has focused on optimizing the synthesis of this key carboxylic acid, primarily from propylene (B89431) via butyraldehyde (B50154). The dominant pathways involve the transformation of butyraldehyde through a series of reactions, including aldol (B89426) condensation, hydrogenation, and oxidation.
Academic Investigations into 2-Ethylhexanoic Acid Synthesis Pathways
The synthesis of 2-ethylhexanoic acid is a multi-step process that begins with propylene. Propylene is first converted to butyraldehyde through hydroformylation. atamanchemicals.comatamanchemicals.com From butyraldehyde, there are established routes to produce 2-ethylhexanoic acid, which have been the subject of extensive academic and industrial investigation to improve efficiency and yield. atamanchemicals.comatamanchemicals.comatamanchemicals.com
A primary industrial route to 2-ethylhexanoic acid involves the aldol condensation of n-butyraldehyde. atamanchemicals.comintratec.us This reaction produces the unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). atamanchemicals.comintratec.us Subsequently, the 2-ethyl-2-hexenal undergoes hydrogenation to yield 2-ethylhexanal, a key intermediate. atamanchemicals.comintratec.us In some process variations, the hydrogenation of the carbon-carbon double bond is followed by the oxidation of the saturated branched-chain aldehyde to form 2-ethylhexanoic acid. atamanchemicals.com
Another pathway involves the aldolization of butanal and subsequent hydrogenation to produce 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which is further oxidized to 2-ethylhexanoic acid. mdpi.com
Research has also explored the direct synthesis of 2-ethylhexanal from n-butanal through a combined aldol condensation and selective hydrogenation process over a heterogeneous catalyst. rsc.org Studies using a Pd/TiO2 catalyst have shown excellent performance, achieving a high conversion of n-butanal (95.4%) and very high selectivity for 2-ethylhexanal (up to 99.9%). rsc.org Key factors influencing the catalytic performance were identified as the particle size of palladium, the base strength of the catalyst, and the quantity of acid/base sites. rsc.org
The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a critical step in the synthesis pathway. atamanchemicals.commdpi.com This exothermic process is typically carried out in the liquid phase using air or oxygen as the oxidizing agent. mdpi.com Various catalysts have been investigated to enhance the efficiency and selectivity of this oxidation reaction.
One approach involves the use of metal salts, such as manganese(II) 2-ethylhexanoate, as catalysts. mdpi.com Research has demonstrated that using this catalyst for the oxidation of 2-ethylhexanal with oxygen at 40°C can achieve an 80% yield of 2-ethylhexanoic acid. mdpi.com Another catalytic system that has been explored is phosphomolybdovanadium heteropolyacid. google.com When used to catalyze the air oxidation of 2-ethylhexanal, this catalyst has shown high activity and selectivity, with a reported selectivity for 2-ethylhexanoic acid of up to 99%. google.com Under specific conditions with an oxygen flow rate of 10 mL/s at 60°C for 5 hours, the conversion of 2-ethylhexanal reached 99.83%, with a selectivity for 2-ethylhexanoic acid of 98.34%. google.com
Non-catalytic oxidation processes have also been studied. mdpi.com Oxidation of 2-ethylhexanal with air at 82°C resulted in a 66% yield of the acid, while using pure oxygen under the same conditions yielded 50%. mdpi.com
In the pursuit of greener and more efficient oxidation processes, organocatalytic systems have gained significant attention. N-Hydroxyphthalimide (NHPI) has emerged as a highly effective organocatalyst for the aerobic oxidation of aldehydes, including 2-ethylhexanal, to their corresponding carboxylic acids under mild conditions. mdpi.comnih.govresearchgate.net This method is valued for its high selectivity, the use of a cost-effective oxidizing agent (oxygen or air), and its alignment with green chemistry principles. mdpi.comresearchgate.net
The NHPI-catalyzed oxidation of 2-ethylhexanal has been shown to achieve a selectivity of over 99% for 2-ethylhexanoic acid. mdpi.comnih.govresearchgate.net The reaction mechanism involves free radical processes. mdpi.com The choice of solvent is crucial for the reaction's success, as it needs to dissolve the NHPI to create a homogeneous reaction mixture. mdpi.com Isobutanol has been identified as a particularly effective solvent, as it dissolves the catalyst and does not undergo esterification under the reaction conditions. atamanchemicals.commdpi.comnih.gov
Comparative studies have highlighted the effectiveness of the NHPI catalyst. A non-catalytic oxidation of 2-ethylhexanal in acetonitrile (MeCN) at 30°C resulted in 95% aldehyde conversion but only 38% selectivity for the acid. mdpi.com In contrast, the addition of 5 mol% of NHPI under the same conditions increased the conversion to 99.5% and the selectivity to 47%. mdpi.com Further optimization using isobutanol as the solvent led to the reported high selectivity of over 99%. mdpi.com
| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | Byproduct Selectivity (%) |
|---|
Analysis of Intermediate Formation and Byproduct Profiles During Synthesis
In the NHPI-catalyzed oxidation of 2-ethylhexanal, besides the desired 2-ethylhexanoic acid, byproducts such as heptane, 3-heptanone, 3-heptanol, and 3-heptyl formate (B1220265) have been identified in the reaction mixture. mdpi.comresearchgate.net The formation of 3-heptyl formate has been noted to be more significant in non-polar solvents. researchgate.net
Studies on the non-catalytic oxidation of 2-ethylhexanal with air have shown that as the reaction temperature increases, the conversion of the aldehyde also increases. mdpi.com For instance, at 30°C, the post-reaction mixture contained 76% aldehyde, which decreased to 26% at 83°C. mdpi.com Concurrently, the content of 2-ethylhexanoic acid increased from 18% to 50% with this temperature change. mdpi.com The main byproduct in this case was identified as 3-heptyl formate, with its content rising from 6% at 30°C to 18% at 83°C. mdpi.com
| Compound Name | Chemical Formula | Context of Formation |
|---|
Reaction Mechanisms and Kinetic Studies of Esterification Processes
Enzymatic Reaction Kinetics of Ester Formation
Enzymatic esterification, often utilizing lipases, is recognized for its high selectivity and operation under mild conditions. The kinetics of these biocatalyzed reactions are crucial for process optimization.
The enzymatic synthesis of esters frequently follows a Ping-Pong Bi-Bi mechanism. researchgate.netnumberanalytics.com This model is characteristic of reactions involving two substrates and two products where the enzyme binds one substrate, releases the first product, and then binds the second substrate to release the final product. numberanalytics.comnumberanalytics.com
In the context of ester synthesis, the mechanism proceeds in two main stages:
Acylation: The enzyme (E), typically a lipase (B570770), reacts with the acyl donor (the carboxylic acid or its activated form) to form a covalent acyl-enzyme intermediate (E-Acyl), releasing the first product (e.g., water, if starting from a carboxylic acid). researchgate.netnumberanalytics.com
Deacylation: The acyl-enzyme intermediate then reacts with the nucleophile (the alcohol), which attacks the acyl group. This leads to the formation of the ester and the regeneration of the free enzyme. numberanalytics.com
This sequential, double displacement reaction is distinct from mechanisms where a ternary complex of the enzyme and both substrates forms. nih.gov Kinetic studies involving the synthesis of 2-ethylhexyl-2-ethylhexanoate, a structurally similar ester, using Novozym 435 (an immobilized lipase from Candida antarctica) in n-hexane confirmed that the reaction proceeds via a Ping-Pong Bi-Bi mechanism. researchgate.net This is often visualized through double reciprocal plots (Lineweaver-Burk plots) which show parallel lines, a characteristic feature of this kinetic model. researchgate.net
Enzyme activity during esterification can be significantly affected by inhibition from both substrates and products. wikipedia.org Substrate inhibition is a common phenomenon in about 25% of known enzymes. nih.gov In ester synthesis, high concentrations of either the alcohol or the carboxylic acid can lead to a decrease in the reaction rate. mdpi.com
Alcohol Inhibition: Excess alcohol can inhibit lipase activity. This is particularly true for short-chain alcohols, which are relatively hydrophilic and can strip the essential water layer from the enzyme's surface, altering its three-dimensional structure and deactivating it. mdpi.comoup.com
Acid Inhibition: High concentrations of the carboxylic acid can also be inhibitory. mdpi.comoup.com In the kinetic study of 2-ethylhexyl-2-ethylhexanoate synthesis, it was found that 2-ethylhexanoic acid acted as an inhibitor, while 2-ethyl-1-hexanol did not show inhibitory effects at the concentrations studied. researchgate.net The inhibition by the acid can occur through the formation of a non-productive complex with the acyl-enzyme intermediate, preventing the subsequent nucleophilic attack by the alcohol. researchgate.net
Product Inhibition: The accumulation of the ester product or the co-product (water) can also inhibit the enzyme or shift the reaction equilibrium, reducing the net forward reaction rate. wikipedia.orgresearchgate.net Water, as a by-product of direct esterification, can promote the reverse reaction (hydrolysis), thereby lowering the final ester yield. nih.gov This effect can be mitigated by removing water from the reaction medium, for instance, by using molecular sieves. nih.gov
Overcoming these inhibition effects is a key challenge in biotechnology. Strategies include controlling substrate concentrations, using membrane bioreactors to remove products as they form, or employing solvent-free systems where one of the substrates is used in excess to also act as the solvent. wikipedia.orgmdpi.com
Kinetic studies allow for the determination of key parameters that describe the efficiency and affinity of the enzyme for its substrates. For the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435, the following kinetic parameters were calculated based on the Ping-Pong Bi-Bi model with inhibition by the acid researchgate.net:
| Kinetic Parameter | Value | Unit | Description |
|---|---|---|---|
| Maximum Reaction Rate (Rmax) | 37.59 | mmol h-1 g-1 | The maximum rate of the reaction when the enzyme is saturated with both substrates. |
| Michaelis Constant for Alcohol (KmAl) | 1.51 | M | The concentration of 2-ethyl-1-hexanol at which the reaction rate is half of Rmax. A higher Km indicates lower affinity. |
| Michaelis Constant for Acid (KmAc) | 0.78 | M | The concentration of 2-ethylhexanoic acid at which the reaction rate is half of Rmax. A lower Km indicates higher affinity. |
| Inhibition Constant for Acid (KiAc) | 1.55 | M | A measure of the potency of the acid as an inhibitor. It represents the concentration required to produce half-maximum inhibition. |
Data sourced from Daneshfar et al., 2007. researchgate.net
The interpretation of these values indicates that the enzyme's affinity for 2-ethylhexanoic acid (lower KmAc) is greater than its affinity for 2-ethyl-1-hexanol (higher KmAl). researchgate.net The calculated parameters were used to successfully model the initial reaction rates, showing good agreement with experimental data, particularly at lower acid concentrations where inhibition is less pronounced. researchgate.net
Chemical Reaction Mechanisms and Rate Analysis
Conventional chemical esterification, typically catalyzed by a strong mineral acid, follows a different mechanistic pathway compared to enzymatic routes.
The formation of heptyl 2-ethylhexanoate (B8288628) from heptanol (B41253) and 2-ethylhexanoic acid via chemical catalysis typically proceeds through the Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution. chemguide.co.ukchemguide.co.uk The generally accepted mechanism involves several key steps chemguide.co.ukresearchgate.net:
Protonation of the Carbonyl Oxygen: The catalyst, usually a strong acid like concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid (2-ethylhexanoic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.ukresearchgate.net
Nucleophilic Attack: A molecule of the alcohol (heptanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate that came from the alcohol) to one of the hydroxyl groups. This creates a good leaving group (water). chemguide.co.uk
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This yields a protonated ester. researchgate.net
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another molecule in the mixture, to give the final ester product (heptyl 2-ethylhexanoate) and regenerate the acid catalyst. chemguide.co.uk
Since the reaction is reversible, the presence of excess water can drive the equilibrium back towards the reactants (hydrolysis). To achieve high yields, water is often removed from the reaction mixture as it forms, for example, by distillation. chemguide.co.uk Kinetic studies on similar esterification reactions, such as acetic acid with 2-ethylhexanol, have shown the reaction to follow a second-order reversible model. dergipark.org.tr
Oxidation of 2-Ethylhexanol: The alcohol precursor, 2-ethylhexanol, can be oxidized to form 2-ethylhexanoic acid. Studies have investigated the kinetics and mechanism of this oxidation in the presence of catalysts like cobalt 2-ethylhexanoate. osti.gov In biological systems, 2-ethylhexanol is readily metabolized by alcohol dehydrogenase to 2-ethylhexanal (B89479), which is then further oxidized to 2-ethylhexanoic acid. europa.eu The hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethylhexanol is also a well-studied reaction, with the activation energy for the hydrogenation of the intermediate 2-ethyl-hexanal to 2-ethyl-hexanol being reported as 58.39 kJ/mol. researchgate.net
Oxidation of Heptanol/Heptanal: Similarly, heptanoic acid can be formed from the oxidation of 1-heptanol (B7768884) or n-heptanal. The thermo-oxidative aging of alcohols can lead to the formation of aldehydes and subsequently carboxylic acids. rsc.org For example, the oxidation of n-heptanal to n-heptanoic acid can be achieved using various heterogeneous metal catalysts, with gold supported on ceria (Au/CeO₂) showing high selectivity. researchgate.net Kinetic studies on the permanganic oxidation of related compounds like L-α-amino-n-heptanoic acid have shown the reactions to be autocatalytic processes. researchgate.net
These oxidative transformations are essential for synthesizing the acid precursors required for the final esterification step. The rate and selectivity of these reactions depend heavily on the choice of oxidant, catalyst, and reaction conditions.
Catalytic Activity and Mechanism of Metal Complexes in Ester Synthesis (e.g., Tin(II) 2-ethylhexanoate)
Tin(II) 2-ethylhexanoate, also commonly known as stannous octoate, is a prominent organometallic compound recognized for its significant catalytic activity in various esterification and transesterification reactions. wiley.comresearchgate.net As a tin(II) salt, it functions as a potent Lewis acid catalyst, a property that makes it highly effective in industrial processes, particularly in the ring-opening polymerization of cyclic esters to produce biodegradable polymers like polylactic acid (PLA). atamanchemicals.comscielo.brmdpi.com Its high activity and solubility in most organic solvents and monomers contribute to its widespread use. rsc.orgbnt-chemicals.com
The catalytic efficacy of tin(II) 2-ethylhexanoate stems from the high Lewis acidity of the Sn²⁺ cation. scielo.br The general order of Lewis acidity for relevant metal cations is Sn²⁺ >> Zn²⁺ > Pb²⁺ ≈ Hg²⁺. scielo.br This strong acidity allows the catalyst to effectively activate the carbonyl group of an ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. wiley.com This activation is a key step in both esterification and transesterification processes. wiley.comatamanchemicals.com
The precise mechanism of catalysis, particularly in ring-opening polymerization, has been a subject of detailed study. An older proposed mechanism suggested that the catalyst, the alcohol (initiator), and the cyclic ester monomer form a coordinate complex before the polymerization proceeds. rsc.org However, the more widely accepted and current mechanism posits that tin(II) 2-ethylhexanoate first reacts with a hydroxyl-containing compound, such as an alcohol, which acts as an initiator or chain transfer agent. rsc.orgatamanchemicals.com This initial reaction forms the "true" active initiator species: a tin(II) alkoxide, such as tin(II) monoalkoxide ((Oct)Sn(OR)) or tin(II) dialkoxide (Sn(OR)₂). rsc.org These stannous alkoxide chain ends are the actively propagating species that facilitate polymerization through a coordination-insertion mechanism.
Research has demonstrated the high activity of tin(II) 2-ethylhexanoate in transesterification reactions. Studies comparing several tin(II) salts, including tin(II) acetate, tin(II) chloride, and tin(II) 2-ethylhexanoate, found they all exhibited good catalytic activity, achieving high methyl ester content. researchgate.net However, a notable limitation arises in processes where water is generated as a byproduct, such as in the simultaneous esterification of free fatty acids and transesterification of triglycerides. wiley.comresearchgate.net Under these conditions, the formation of water has been shown to deactivate the tin(II) 2-ethylhexanoate catalyst. wiley.comresearchgate.net
Kinetic studies, often employing techniques like differential scanning calorimetry (DSC), have been crucial for quantifying the performance of catalysts like tin(II) 2-ethylhexanoate. nih.gov These studies allow for the determination of key parameters such as rate constants and transition state enthalpy barriers (ΔH‡), providing a deeper understanding of catalyst efficiency under various conditions. nih.gov For instance, kinetic studies on the ring-opening polymerization of L-lactide have compared the efficiency of initiating systems, showing the influence of different alcohols and the superiority of pre-formed tin(II) alkoxides in controlling the reaction. rsc.org
The following table summarizes the performance of various tin(II) catalysts in transesterification and simultaneous esterification/transesterification reactions, highlighting their catalytic activity.
| Catalyst | Reaction Type | Reaction Conditions | Result (Methyl Ester Content) | Reference |
|---|---|---|---|---|
| Tin(II) acetate | Transesterification | - | >96.5 wt.% in 24h | researchgate.net |
| Tin(II) chloride | Transesterification | - | >96.5 wt.% in 24h | researchgate.net |
| Tin(II) 2-ethylhexanoate | Transesterification | - | >96.5 wt.% in 24h | researchgate.net |
| Tin(II) stearate | Transesterification | - | No significant activity | researchgate.net |
| Tin(II) acetate | Simultaneous Transesterification & Esterification | 150°C, 3h | 96.6 wt.% | wiley.comresearchgate.net |
| Tin(II) 2-ethylhexanoate | Simultaneous Transesterification & Esterification | - | Deactivated by water formation | wiley.comresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Compound Analysis
Chromatography is essential for separating Heptyl 2-ethylhexanoate (B8288628) from unreacted starting materials, byproducts, and other components in a mixture. Gas chromatography is particularly well-suited for this volatile ester.
Gas Chromatography-Mass Spectrometry (GC-MS) for Heptyl 2-ethylhexanoate and Related Compounds
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of esters. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This dual functionality allows for both qualitative and quantitative analysis of this compound and associated compounds.
Establishing a reliable GC-MS method is a critical first step for the accurate analysis of this compound. Method development and validation ensure the quality and reliability of the analytical results. hmdb.ca This process involves several key stages:
Method Development : This stage focuses on optimizing the analytical conditions to achieve good separation and detection of the target compound. For this compound, this includes selecting the appropriate GC column (e.g., a non-polar or semi-polar column like a DB-5ms), and optimizing the temperature program, carrier gas flow rate, and injector settings. nih.govresearchgate.net The mass spectrometer is typically operated in scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Method Validation : Once developed, the method must be rigorously validated to demonstrate its suitability for the intended purpose. chemicalbook.com Validation assesses several key performance parameters, as detailed in the table below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically assessed by analyzing a series of standards and evaluating the coefficient of determination (R²). | R² > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. | Calculated statistically (e.g., 3.3 times the standard deviation of the blank response). |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Often determined as the lowest point on the calibration curve or calculated statistically (e.g., 10 times the standard deviation of the blank response). hmdb.ca |
| Accuracy | The closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies by analyzing spiked samples. | Recovery typically within 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). | %RSD values are typically required to be below 15-20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., small changes in oven temperature or flow rate). chemicalbook.com | Consistent results despite minor variations. |
Table 1: Key Parameters for GC-MS Method Validation. This table is a generalized representation based on common validation practices. hmdb.cachemicalbook.comfiveable.me
GC-MS is an indispensable tool for monitoring the synthesis of this compound. In a typical esterification reaction, 2-ethylhexanoic acid is reacted with heptanol (B41253). After the reaction, the resulting mixture can be analyzed by GC-MS to identify and confirm the presence of various components. mdpi.com
This compound (Product) : The primary peak in the chromatogram corresponding to the desired ester product. Its identity is confirmed by matching its mass spectrum with a reference library (e.g., NIST) or a previously analyzed standard.
Unreacted Substrates : The presence of peaks corresponding to 2-ethylhexanoic acid and heptanol would indicate an incomplete reaction. researchgate.net Their derivatization may sometimes be necessary to improve their chromatographic behavior.
Byproducts : Side reactions can lead to the formation of impurities. For instance, in related industrial processes, Tishchenko reactions can produce alternative esters, or other side reactions could generate compounds like 3-heptyl formate (B1220265). mdpi.comsyxbsyjg.com GC-MS analysis is crucial for detecting and identifying these trace-level byproducts, ensuring the final product's purity. mdpi.com
For accurate quantification, an internal standard (IS) calibration method is commonly employed. nih.gov This approach corrects for variations in sample injection volume and potential matrix effects.
The process involves:
Selection of an Internal Standard : An ideal internal standard is a compound that is chemically similar to the analyte (this compound) but not naturally present in the sample. It should be well-separated from other peaks in the chromatogram. For ester analysis, compounds like methyl octanoate (B1194180) or benzyl (B1604629) benzoate (B1203000) have been used. nih.govresearchgate.net
Preparation of Calibration Standards : A series of solutions containing known concentrations of this compound and a constant concentration of the internal standard are prepared.
Generation of a Calibration Curve : The standards are analyzed by GC-MS, and a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Sample Analysis : The sample to be analyzed is spiked with the same constant concentration of the internal standard. The peak area ratio is calculated from its chromatogram, and the concentration of this compound is determined using the calibration curve.
Gas Chromatography-Olfactometry (GC-O) for Perceptual Characterization
Many esters, including those structurally similar to this compound, are known for their characteristic fruity or floral aromas and are used in the flavor and fragrance industries. nih.gov Gas Chromatography-Olfactometry (GC-O) is a specialized technique that allows for the sensory evaluation of individual compounds as they elute from the GC column. rsc.org
In a GC-O system, the column effluent is split, with one portion directed to a standard detector (like a Flame Ionization Detector or MS) and the other to a heated sniffing port. nih.gov A trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors. researchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopy is used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete structural picture. fiveable.me
| Technique | Spectral Feature | Interpretation for this compound Structure |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) and Fragmentation Pattern. | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Characteristic fragment ions resulting from the cleavage of the ester bond and alkyl chains confirm the specific arrangement of the heptyl and 2-ethylhexanoyl groups. Key fragments would arise from the loss of the heptoxy group or parts of the alkyl chains. |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in the ester functional group. fiveable.me The absence of a broad O-H stretch (around 3300 cm⁻¹) distinguishes it from its carboxylic acid precursor. fiveable.me Additional bands in the 1000-1300 cm⁻¹ region correspond to C-O stretching. fiveable.mevulcanchem.com |
| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm) and Splitting Patterns | Protons on the carbon adjacent to the ester's oxygen (the -O-CH₂ - group of the heptyl chain) will appear downfield (around δ 4.0 ppm ). Protons on the chiral carbon of the 2-ethylhexanoyl group (-CH (CH₂CH₃)-) will also have a characteristic chemical shift. The remaining alkyl protons will appear upfield (typically δ 0.8-1.7 ppm ). |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ, ppm) | A distinctive signal for the carbonyl carbon (C=O) appears significantly downfield, typically in the range of δ 165-175 ppm . fiveable.me The carbon of the -O-C H₂- group appears around δ 60-70 ppm . The other aliphatic carbons will have signals in the upfield region of the spectrum. |
Table 2: Summary of Spectroscopic Data for the Structural Elucidation of this compound. This table is based on general principles of spectroscopy and data for analogous compounds. fiveable.me
Other Relevant Analytical Techniques (e.g., Acid Number Determination in Esterification Monitoring)
Beyond spectroscopic methods, classical chemical techniques remain highly relevant for process monitoring. Acid number (or acid value) determination is a prime example, used extensively to monitor the progress of esterification reactions. scielo.org.arfluitec.com
The synthesis of this compound involves the reaction of 2-ethylhexanoic acid with 1-heptanol (B7768884). The acid number, defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize the free carboxylic acids in one gram of a sample, is directly proportional to the concentration of unreacted 2-ethylhexanoic acid. hmdb.ca
By taking samples from the reaction mixture at different time intervals and titrating them with a standardized solution of KOH, one can track the consumption of the carboxylic acid. A sharp decrease in the acid number at the beginning of the reaction, followed by a leveling off, indicates that the reaction is approaching completion or equilibrium. scielo.org.ar This method is simple, reliable, and provides crucial kinetic data for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time. scielo.org.arresearchgate.net
Illustrative Data for Esterification Monitoring by Acid Number
| Reaction Time (hours) | Acid Number (mg KOH/g) | Conversion of 2-Ethylhexanoic Acid (%) |
|---|---|---|
| 0 | 150.0 | 0 |
| 1 | 75.0 | 50 |
| 2 | 37.5 | 75 |
| 3 | 18.8 | 87.5 |
| 4 | 9.4 | 93.7 |
| 5 | 6.0 | 96.0 |
Note: The data in this table is illustrative and represents a typical trend in acid number reduction during an esterification reaction.
Applications in Polymer Science and Advanced Materials Engineering Research
Research on Heptyl 2-ethylhexanoate (B8288628) as a Plasticizer
Heptyl 2-ethylhexanoate belongs to the class of alkyl esters of 2-ethylhexanoic acid, a group of compounds recognized for their plasticizing capabilities. These esters are utilized to increase the plasticity or fluidity of a material. While direct and extensive research specifically on this compound is not widely published, its properties and functions can be inferred from studies on chemically similar esters, such as those with hexyl or octyl chains, and other derivatives of 2-ethylhexanoic acid. These related compounds are used as plasticizers in various polymer systems, including polyvinyl chloride (PVC), polyvinyl butyral (PVB), and alkyd resins.
PVC is an inherently rigid polymer, and plasticizers are essential additives to render it flexible for a multitude of applications. Esters of 2-ethylhexanoic acid are a significant class of compounds investigated for this purpose.
Research into novel plasticizers often focuses on alternatives to traditional phthalates. 2-Ethylhexanoic acid serves as a key building block in these developments. mdpi.com The synthesis of such plasticizers typically involves the esterification of an alcohol with 2-ethylhexanoic acid. cir-safety.org For instance, novel plasticizers have been synthesized by reacting 2-ethylhexanoic acid with polyols like trimethylolpropane (B17298) or 1,4-cyclohexanedimethanol (B133615) pitch. mdpi.com The synthesis of this compound would follow a similar, straightforward esterification reaction between heptanol (B41253) and 2-ethylhexanoic acid. The industrial production of 2-ethylhexanoic acid itself starts from propylene (B89431), which undergoes hydroformylation to butyraldehyde (B50154), followed by aldol (B89426) condensation, hydrogenation, and finally oxidation to yield the carboxylic acid. mdpi.comwikipedia.org
The design of these molecules aims to achieve a balance of properties including compatibility with the PVC matrix, efficiency in lowering the glass transition temperature (Tg), and permanence (low migration). The structure of this compound, with its C7 alkyl chain, positions it between shorter-chain esters (like pentyl or hexyl) and longer-chain esters (like octyl, e.g., in DEHP). This intermediate chain length is expected to influence its plasticizing efficiency and migration characteristics.
The incorporation of a plasticizer into the PVC matrix fundamentally alters its physical properties. The plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and thereby increasing flexibility. This change is reflected in the mechanical and thermal performance of the polymer.
The addition of plasticizers like those derived from 2-ethylhexanoic acid typically leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break. sid.ir This indicates a transition from a rigid, brittle material to a softer, more ductile one. The thermal stability of plasticized PVC is another critical parameter. Studies on PVC plasticized with various esters show that the choice of plasticizer affects the thermal degradation profile. For example, some bio-based plasticizers have been shown to enhance the thermal stability of PVC compared to traditional phthalates. sid.ir The presence of the plasticizer can influence the dehydrochlorination process of PVC upon heating. sid.ir
For this compound, it is anticipated that its performance would be comparable to other C7-C9 range alkyl 2-ethylhexanoates. The specific performance would depend on its concentration within the PVC blend. Below is a table illustrating the typical effects of ester plasticizers on PVC properties, which provides a basis for predicting the influence of this compound.
| Property | Unplasticized PVC | Plasticized PVC (General Trend) | Expected Influence of this compound |
| Tensile Strength | High | Decreased | Decrease |
| Elongation at Break | Low | Increased | Increase |
| Young's Modulus | High | Decreased | Decrease |
| Hardness | High | Decreased | Decrease |
| Glass Transition (Tg) | High (~82 °C) | Decreased | Decrease |
| Thermal Stability | Low | Variable (depends on plasticizer) | Moderate |
This table presents generalized data based on the known effects of similar ester plasticizers on PVC.
A significant challenge with externally plasticized polymers is the migration of the plasticizer out of the polymer matrix over time. researchgate.net This can lead to the material becoming brittle and can cause contamination of surrounding environments. The tendency of a plasticizer to migrate is influenced by several factors, including its molecular weight, chemical structure, and its compatibility with the polymer. researchgate.net
Generally, plasticizers with higher molecular weights and lower volatility exhibit lower migration rates. Research indicates that the migration of plasticizers can be evaluated through various methods, including leaching studies in different solvents and analysis of weight loss over time. researchgate.netresearchgate.net For esters, a longer alkyl chain generally corresponds to a higher molecular weight and thus, lower migration. Therefore, this compound, with a C7 alkyl chain, would be expected to have better permanence (lower migration) than shorter-chain esters like pentyl or hexyl 2-ethylhexanoate, but potentially higher migration than esters with longer chains like decyl or isononyl. The branched nature of the 2-ethylhexanoate group itself can also influence compatibility and migration.
Polyvinylbutyral (PVB) is a resin commonly used for applications that require strong binding, optical clarity, and flexibility, most notably as the interlayer in laminated safety glass. mdpi.com Like PVC, PVB is often plasticized to achieve the desired mechanical properties for these applications.
Esters of 2-ethylhexanoic acid are prominent plasticizers for PVB. A widely used example is Triethylene glycol di-2-ethylhexanoate (3G8). mdpi.comeastman.comgoogle.com This demonstrates the inherent compatibility and effectiveness of the 2-ethylhexanoate structure in plasticizing PVB resins. The plasticizer lowers the glass transition temperature of the PVB, ensuring its flexibility and performance over a wide temperature range, which is crucial for the impact resistance of safety glass. mdpi.com
While specific studies on this compound in PVB are not prominent, research has been conducted on similar molecules. For example, triethylene glycol di-n-heptanoate is another plasticizer used in PVB films. google.com Furthermore, mixtures of heptyl and nonyl adipates are also utilized, indicating that a C7 alkyl chain is suitable for this application. mdpi.com Therefore, this compound is a plausible candidate as a primary or secondary plasticizer in PVB formulations, where it would contribute to the flexibility and durability of the resulting film.
Alkyd resins are polyester-based polymers modified with fatty acids and are extensively used in paints and coatings. researchgate.net 2-Ethylhexanoic acid and its derivatives play a crucial role in the formulation and performance of these coatings.
Metal salts of 2-ethylhexanoic acid, such as cobalt, manganese, or zirconium 2-ethylhexanoate, are widely used as "driers" in alkyd-based paints. wikipedia.orgatamanchemicals.com These metal complexes act as catalysts for the oxidative cross-linking of the unsaturated fatty acid chains in the alkyd resin, a process essential for the paint film to harden. wikipedia.org Their high solubility in the non-polar, organic solvent-based resin systems makes them particularly effective. wikipedia.org
Beyond its use in driers, 2-ethylhexanoic acid can also be incorporated into the alkyd polymer backbone itself during synthesis. This can modify the resin's properties, for example, by improving resistance to yellowing. atamanchemicals.com While this compound is not directly used as a drier, its parent acid is a key component. The ester itself could potentially be used as a reactive diluent or a modifying agent in certain specialized alkyd formulations, contributing to flow and leveling properties before cross-linking.
Poly(vinyl chloride) (PVC) Plasticization Studies
Research and Development of Synthetic Lubricants
The pursuit of high-performance and environmentally benign lubricants has led to significant research into synthetic esters. These esters offer a tunable platform where molecular structure can be designed to achieve specific performance characteristics, such as improved thermal stability and low-temperature fluidity, often surpassing those of conventional mineral oils.
This compound as a Component in Biolubricant Development
This compound is an ester synthesized from 2-ethylhexanoic acid and heptanol. While direct and extensive research on this compound as a biolubricant is limited, its structural analogues, particularly esters of 2-ethylhexanoic acid, are prominent in biolubricant research. mdpi.comtandfonline.com Biolubricants are sought after for their biodegradability and derivation from renewable sources, mitigating the environmental impact of petroleum-based products. mdpi.comresearchgate.net
The development of second-generation biolubricants focuses on overcoming the performance limitations of natural oils, such as poor oxidative stability and behavior at extreme temperatures. mdpi.com Chemical modification, such as the creation of esters like this compound, is a primary method to enhance these properties. The branched structure of the 2-ethylhexanoate moiety is particularly effective at disrupting molecular packing, which improves cold-flow properties. tandfonline.comacs.org Furthermore, the saturated nature of this ester ensures high oxidative stability, a critical requirement for long-lasting lubricants. mdpi.comacs.org
Research into related compounds provides strong evidence for the potential of this compound. For instance, studies on 2-ethylhexyl esters have demonstrated their utility in creating lubricants with good low-temperature properties and low evaporative losses. tandfonline.com Additionally, 2-ethylhexanoic acid has been used to synthesize protic ionic liquids (PILs) that function as effective biolubricant additives, improving lubricity and wear resistance in steel-on-steel and steel-on-aluminum contacts. researchgate.netmdpi.com These findings suggest that this compound is a viable candidate for inclusion in biolubricant formulations, either as a base stock or as a blending component, to enhance performance characteristics.
Correlation of Molecular Structure with Lubricant Performance Attributes
The performance of an ester lubricant is intrinsically linked to its molecular architecture. Key attributes such as viscosity, viscosity index (VI), pour point (PP), and oxidative stability are dictated by factors like chain length, branching, and the presence of specific functional groups.
For this compound, the structure consists of a branched C8 acid (2-ethylhexanoic acid) and a linear C7 alcohol (heptanol). This combination imparts specific and desirable lubricating properties:
Low-Temperature Fluidity (Pour Point): The branching at the alpha-carbon of the acid component disrupts the uniform, crystalline packing that can occur at low temperatures. This structural feature is crucial for lowering the pour point, ensuring the lubricant remains fluid and effective in cold environments. tandfonline.com Studies on various esters show that increasing the length of linear alkyl chains can raise the pour point, but the introduction of branching, as seen in 2-ethylhexanoate esters, effectively counteracts this. tandfonline.com
Oxidative Stability: The ester is fully saturated, meaning it lacks carbon-carbon double bonds. These unsaturated sites are susceptible to oxidation, which degrades the lubricant and forms sludge and varnish. The absence of unsaturation in this compound provides excellent resistance to oxidative breakdown, making it suitable for high-temperature applications where longevity is required. mdpi.comacs.org
Viscosity and Viscosity Index (VI): The molecular weight and intermolecular forces determine viscosity. While longer chains generally increase viscosity, the branched structure of this compound can lead to a lower viscosity compared to a linear isomer of the same carbon number. dtic.mil A high VI, which indicates less change in viscosity with temperature, is a desirable trait. Esters, in general, exhibit favorable viscosity-temperature characteristics. tandfonline.com
The following table summarizes the relationship between structural features of esters and their lubricant properties, providing context for the expected performance of this compound.
| Structural Feature | Effect on Pour Point (PP) | Effect on Oxidative Stability | Effect on Viscosity | Example Compound(s) |
|---|---|---|---|---|
| Linear Acid + Linear Alcohol | Higher (Poorer) | High (if saturated) | Increases with chain length | Heptyl Heptanoate |
| Branched Acid + Linear Alcohol | Lower (Better) | High (if saturated) | Lower than linear isomer | This compound |
| Unsaturated Acid/Alcohol | Generally Lower | Poor | Variable | Oleic Acid Esters |
| Polyol Esters (multiple ester groups) | Low | High (if saturated) | Significantly Higher | Trimethylolpropane Trioleate |
Catalytic Roles in Polymerization Processes
While this compound is explored for lubricant applications, the closely related organometallic compound, Tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂), is a preeminent catalyst in polymer synthesis, particularly for biodegradable polyesters like polylactide (PLA).
Mechanistic Studies of Tin(II) 2-ethylhexanoate in Ring-Opening Polymerization (ROP)
Tin(II) 2-ethylhexanoate is one of the most widely used catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. nih.govrsc.orgrsc.org Its popularity stems from its high efficiency, solubility in monomers, and approval by the U.S. Food and Drug Administration (FDA) for certain applications, including food-contact polymers. nih.gov
The polymerization proceeds via a coordination-insertion mechanism . wiley.comjetir.org It is now widely accepted that Sn(Oct)₂ itself is a pre-catalyst. The true initiating species is a tin(II) alkoxide, which is formed in situ through a reaction between Sn(Oct)₂ and a co-initiator, typically an alcohol (ROH), that is either present as an impurity (like water) or intentionally added. rsc.orgresearchgate.net
The key steps of the mechanism are as follows:
Initiator Formation: Sn(Oct)₂ reacts with an alcohol (ROH) to form a tin(II) monoalkoxide ((Oct)Sn(OR)) or dialkoxide (Sn(OR)₂). This step is reversible and crucial for initiating polymerization. rsc.orgresearchgate.net
Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the tin alkoxide. This coordination activates the monomer by making its carbonyl carbon more electrophilic. wiley.comjetir.org
Nucleophilic Attack and Ring-Opening: The alkoxide group (-OR) on the tin atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring. wiley.comresearchgate.net
Chain Propagation: The newly opened monomer remains attached to the tin center, creating a new, longer alkoxide chain. This new tin alkoxide can then coordinate and react with another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of a high molecular weight polyester (B1180765).
This mechanism allows for the synthesis of polymers in a controlled manner, often exhibiting characteristics of a living polymerization. wiley.com
Impact on Polymer Molecular Weight and Distribution in Catalytic Systems
The use of Tin(II) 2-ethylhexanoate as a catalyst has a profound impact on the final properties of the polymer, specifically its molecular weight (Mₙ, number-average molecular weight) and molecular weight distribution (polydispersity index, PDI).
Sn(Oct)₂-based systems are capable of producing high molecular weight polyesters, often with Mₙ values exceeding 100,000 g/mol . nih.govnih.gov A key advantage of this catalytic system is the ability to control the polymer's molecular weight. When an alcohol is used as a co-initiator, the molecular weight of the resulting polymer is primarily determined by the initial molar ratio of the monomer to the alcohol. nih.gov Each alcohol molecule, in theory, initiates the growth of one polymer chain.
Furthermore, the coordination-insertion mechanism generally leads to polymers with a narrow molecular weight distribution, with PDI values typically ranging from 1.1 to 1.4. researchgate.net A lower PDI indicates a more uniform population of polymer chains, which is often desirable for achieving consistent material properties.
However, the final molecular weight and distribution can be influenced by several factors, including reaction temperature, time, and the presence of impurities. At high temperatures and extended reaction times, side reactions such as intermolecular and intramolecular transesterification can occur, which can broaden the molecular weight distribution. researchgate.net
The table below presents research data on the bulk ROP of ε-caprolactone (PCL) initiated by the Sn(Oct)₂/n-hexanol system, illustrating the direct relationship between initiator concentration and the resulting polymer's molecular weight. nih.gov
| Initiator Concentration (mol%) | Reaction Time (h) | Yield (%) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|
| 1.0 | 1 | 98.5 | 1.7 x 10⁴ | 1.80 |
| 0.5 | 1 | 98.9 | 3.2 x 10⁴ | 1.75 |
| 0.2 | 1 | 98.2 | 7.8 x 10⁴ | 1.69 |
| 0.1 | 1 | 98.7 | 9.0 x 10⁴ | 1.66 |
Data from bulk polymerization of ε-caprolactone at 130°C. nih.gov
Environmental Fate and Biodegradation Research
Biodegradation Pathways and Mechanisms of Heptyl 2-ethylhexanoate (B8288628) and Related Compounds
Aerobic Biodegradation Under aerobic conditions, the presence of oxygen allows for efficient degradation pathways. For alkyl esters, the initial hydrolysis is followed by the oxidation of the resulting alcohol and fatty acid. acs.orgresearchgate.net Unsubstituted linear alkyl chains and ester groups are molecular features that generally enhance aerobic biodegradability. miljodirektoratet.no Studies on organophosphate esters (OPEs) have shown that alkyl OPEs are more readily degraded under aerobic conditions compared to other types. nih.gov The degradation of the heptanol (B41253) component would likely proceed via oxidation to the corresponding aldehyde and then to a carboxylic acid, which enters central metabolic pathways. The 2-ethylhexanoic acid component also undergoes aerobic degradation, though its branched structure can influence the rate. researchgate.net
Anaerobic Biodegradation In the absence of oxygen, biodegradation proceeds through different microbial pathways. For esters, hydrolysis is still the initial step. chalmers.se However, the subsequent degradation of the hydrolysis products, particularly branched-chain fatty acids and alcohols, can be slower and more complex. researchgate.net Studies on the anaerobic digestion of various esters, such as ethyl hexanoate (B1226103), demonstrate that they can be converted to biogas, though the concentration and chemical structure significantly impact the efficiency and potential for inhibition. chalmers.se Research on C7 and C8 iso-alkanes under methanogenic conditions reveals that the position of branching is critical; for instance, 3-methylhexane (B165618) is degraded, while 2-methylhexane (B165397) is more resistant, suggesting that the ethyl branch at the C2 position in 2-ethylhexanoic acid could present a challenge for anaerobic microbes. sci-hub.senih.gov For some complex esters, like di(2-ethylhexyl) phthalate (B1215562) (DEHP), anaerobic degradation is significantly limited by low water solubility and the compound can remain largely unaffected for extended periods. nih.gov
Table 1: Aerobic vs. Anaerobic Degradation Characteristics of Related Esters
| Feature | Aerobic Degradation | Anaerobic Digestion | Reference(s) |
| Primary Pathway | Hydrolysis followed by oxidation | Hydrolysis followed by fermentation/methanogenesis | acs.orgchalmers.se |
| Rate for Alkyl Esters | Generally faster | Can be slower, structure-dependent | nih.govresearchgate.net |
| Effect of Branching | Can slow degradation | Often significantly hinders degradation | researchgate.netresearchgate.netnih.gov |
| Key Metabolites | Alcohols, Aldehydes, Carboxylic Acids | Volatile Fatty Acids, Methane, CO2 | acs.orgchalmers.se |
| Inhibition Potential | Lower | Higher, dependent on concentration and structure | chalmers.se |
This table is generated based on findings for various alkyl esters and related compounds.
The metabolism of Heptyl 2-ethylhexanoate is intrinsically linked to the fate of its hydrolysis products. The microbial breakdown of the parent ester is largely carried out by organisms possessing enzymes like esterases and lipases. nih.govnih.gov
Microbial Metabolism of 2-Ethylhexanoic Acid (2-EHA): 2-Ethylhexanoic acid is a key, and sometimes rate-limiting, intermediate in the degradation of numerous 2-ethylhexyl esters, such as the widely studied plasticizer DEHP. researchgate.netnih.gov Its metabolism has been observed in various microorganisms. Bacteria from the genus Rhodococcus have been shown to degrade esters, leading to the formation of 2-EHA. researchgate.net Similarly, species of Mycobacterium are capable of metabolizing 2-EHA. nih.govnih.gov The degradation pathway for 2-EHA is believed to proceed via β-oxidation, similar to other fatty acids. However, the ethyl branch at the alpha-carbon (C2 position) can sterically hinder the enzymes involved, leading to slower or incomplete metabolism compared to linear fatty acids. researchgate.net Some studies suggest that while 2-EHA is metabolized, it can also persist in the environment under certain conditions. researchgate.net
Metabolism of Other Esters: The microbial metabolism of esters is a fundamental process in environmental carbon cycling and is leveraged in industrial applications like the fermentation of beverages. nih.gov In the production of Chinese baijiu, for example, yeasts and bacteria produce a wide array of esters, including ethyl hexanoate, through pathways involving esterification catalyzed by esterases and lipases. nih.govnih.gov Studies on mono-alkyl phthalate esters in natural sediments show that they are readily degraded after an initial lag phase, with half-lives ranging from 16 to 39 hours, indicating the widespread presence of non-specific esterases in environmental microorganisms. sfu.ca
The biodegradation of this compound is expected to produce a sequence of intermediate compounds. The identification of these metabolites is crucial for understanding the complete environmental impact, as some intermediates can be more mobile or toxic than the parent compound.
The predictable pathway for this compound begins with hydrolysis:
This compound → Heptanol + 2-Ethylhexanoic Acid
The subsequent metabolism of these primary products leads to other metabolites. Drawing parallels from the extensive research on di-(2-ethylhexyl) phthalate (DEHP) and other 2-ethylhexyl esters, the following degradation products are anticipated from the 2-ethylhexanoate moiety researchgate.net:
2-Ethylhexanol: This alcohol is an isomer of heptanol and is released from the hydrolysis of many common plasticizers. It is an important intermediate that is subsequently oxidized. researchgate.net
2-Ethylhexanal (B89479): The oxidation of 2-ethylhexanol by alcohol dehydrogenases yields 2-ethylhexanal. This aldehyde is a transient intermediate. researchgate.netnih.gov
2-Ethylhexanoic Acid (2-EHA): Further oxidation of 2-ethylhexanal produces 2-EHA, a more stable and frequently detected metabolite. researchgate.netnih.gov
The further degradation of 2-EHA can involve pathways like β-oxidation. While not explicitly identified for this compound, the metabolism of other branched-chain acids suggests intermediates such as 3-oxo-2-ethylhexanoic acid could be formed during this process. In some specific cases, such as the degradation of 2-ethylhexyl nitrate (B79036) by Mycobacterium austroafricanum, cyclization of a breakdown product can lead to the formation of persistent lactones like 4-ethyldihydrofuran-2(3H)-one . nih.govifremer.fr
Table 2: Identified and Expected Metabolites from the Biodegradation of 2-Ethylhexyl Esters
| Metabolite | Precursor Compound(s) | Metabolic Step | Reference(s) |
| 2-Ethylhexanol | Di-(2-ethylhexyl) Phthalate, Other 2-ethylhexyl esters | Ester Hydrolysis | researchgate.netnih.gov |
| 2-Ethylhexanal | 2-Ethylhexanol | Alcohol Oxidation | researchgate.netnih.gov |
| 2-Ethylhexanoic Acid | 2-Ethylhexanal, 2-Ethylhexanol | Aldehyde/Alcohol Oxidation | researchgate.netnih.gov |
| 4-ethyldihydrofuran-2(3H)-one | 2-Ethylhexyl Nitrate | Cyclization of breakdown product | nih.govifremer.fr |
This table is based on data from related 2-ethylhexyl esters, as these metabolites are characteristic of the 2-ethylhexyl moiety's degradation.
Environmental Distribution and Persistence Studies
The distribution of this compound in the environment is governed by its physical-chemical properties and its susceptibility to degradation. As an ester with a relatively high molecular weight and low water solubility, it is expected to associate with organic matter in soil and sediment.
Persistence is a measure of the time a chemical remains in the environment. For esters, persistence is highly dependent on their structure. acs.org Features that increase stability, such as steric hindrance near the ester bond, can increase persistence. google.com A patent for cosmetic compositions notes that attaching a side chain at the 2-position of the acid (as in 2-ethylhexanoic acid) imparts resistance to biodegradability and hydrolysis due to steric hindrance. google.com This suggests that 2-ethylhexanoate esters may exhibit greater persistence than their linear isomers.
Studies on alkyl esters in anaerobic marine sediments show that branching in the alcohol or acid component can lead to slower and less complete degradation, thereby increasing persistence. researchgate.net While specific long-term studies on this compound are not widely available, assessments of related long-chain alkyl ethylhexanoates indicate they are expected to hydrolyze, and the persistence is then determined by the fate of the hydrolysis products, 2-EHA and the corresponding alcohol. industrialchemicals.gov.au The persistence of 2-EHA itself can be variable; it is considered readily biodegradable by some measures but can also be slow to degrade due to its branched structure, potentially leading to its accumulation in certain environments. researchgate.net
Factors Influencing Environmental Transformation and Degradation Rates
Several environmental and chemical factors can influence how quickly this compound is transformed and degraded.
pH: The rate of chemical hydrolysis of esters is dependent on pH, being faster under acidic or alkaline conditions than at neutral pH. Microbial activity, however, generally has an optimal pH range. For instance, Rhodococcus species that degrade DEHP show optimal activity at a pH between 7.0 and 8.0. mdpi.comresearchgate.net
Temperature: Temperature affects both chemical reaction rates and microbial metabolism. Within a certain range, higher temperatures generally lead to faster degradation. The optimal temperature for DEHP degradation by several bacterial strains, including Rhodococcus sp., has been reported to be around 30°C. mdpi.comresearchgate.net Conversely, at lower temperatures (e.g., 5°C), degradation rates can be significantly slower. sfu.ca
Microbial Community Dynamics: The presence of specific, adapted microbial communities is paramount for biodegradation. The availability of microorganisms that produce effective esterases, such as species of Rhodococcus and Mycobacterium, dictates the rate of the initial hydrolysis. nih.govmdpi.com In some cases, co-metabolism, where the presence of an additional, more easily degradable carbon source stimulates the degradation of the target compound, can be a significant factor. researchgate.net The initial concentration of the compound can also play a role; very high concentrations may be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymes. chalmers.semdpi.com
Chemical Structure: As previously noted, the structure of the ester is a dominant factor. Anaerobic biodegradation studies of various alkyl esters showed that esters with a total carbon number between 12 and 18 were degraded most effectively, and that branching in the alcohol moiety hindered degradation. researchgate.net The branching in the 2-ethylhexanoate portion of the molecule is therefore expected to be a key factor controlling its degradation rate compared to esters of linear acids. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for predicting and analyzing the behavior of chemical systems. For esters like heptyl 2-ethylhexanoate (B8288628), these techniques can elucidate complex relationships between molecular structure and macroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. uclouvain.beresearchgate.net These models are widely used in drug discovery, toxicology, and environmental science to predict the characteristics of new or untested chemicals, thereby reducing the need for expensive and time-consuming experiments. uclouvain.beeuropa.eu
The fundamental principle of QSAR/QSPR is that the properties of a chemical are a function of its molecular structure. uclouvain.be By developing a model from a set of compounds with known properties (a training set), the properties of other compounds can be predicted. mdpi.com For esters, QSPR models can predict various physicochemical properties such as boiling point, vapor pressure, water solubility, and volatility, which are crucial for their application as solvents, lubricants, and fragrances. wikipedia.org For instance, QSAR models have been developed to predict the base-promoted hydrolysis rate constants for esters, a key parameter for environmental risk assessment. acs.org These models often use quantum chemical descriptors and topological indices to represent the molecular structure. acs.orgtandfonline.com
The development of a robust QSAR/QSPR model involves several key steps: data collection and curation, molecular descriptor calculation, variable selection, model building using statistical methods like multiple linear regression, and rigorous model validation. uclouvain.beresearchgate.net The predictive power of a model is assessed using internal and external validation techniques. uclouvain.be
| Property | Value | Source |
| Molecular Formula | C15H30O2 | chemsrc.com |
| Molecular Weight | 242.397 g/mol | chemsrc.com |
| Exact Mass | 242.225 g/mol | chemsrc.com |
| PSA (Polar Surface Area) | 26.30000 Ų | chemsrc.com |
| LogP | 4.71640 | chemsrc.com |
This table presents key physicochemical properties of Heptyl 2-ethylhexanoate that can be used in QSPR modeling.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. researchgate.netacs.org These methods can compute a wide range of molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and ionization potential. acs.orgmdpi.comrsc.org
For synthetic esters, DFT studies have been used to investigate the influence of external electric fields on their molecular properties. researchgate.net Such studies show that bond lengths can be affected by the electric field, and properties like the ionization potential can decrease significantly at high field strengths. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. mdpi.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acs.org
In studies of ester-based collectors for flotation, quantum chemical calculations have established a relationship between the molecular structure and collecting performance. mdpi.comnih.gov Properties such as the electrostatic potential around key atoms and the first ionization potential have been correlated with the collecting ability of the esters. mdpi.comnih.gov These calculations provide a theoretical basis for designing more effective molecules for specific applications. mdpi.com
| Calculated Property | Description | Relevance to Esters |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Influences the material's behavior in high electric fields and its susceptibility to oxidation. researchgate.netmdpi.com |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | Relates to the ability of the ester group to attract electrons, which can be a factor in discharge phenomena in insulating oils. mdpi.comnih.gov |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap implies higher kinetic stability and lower chemical reactivity. acs.org |
| Electrostatic Potential (ESP) | The potential energy of a positive test charge at a particular location near a molecule. | Helps to predict reactive sites for electrophilic and nucleophilic attack. rsc.org |
This table outlines key molecular properties of esters that can be determined using quantum chemical calculations and their significance.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules in a system over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict macroscopic properties from the microscopic interactions. nih.gov This technique is particularly useful for studying the liquid state, diffusion processes, and the formation of complex structures. mdpi.com
In the context of synthetic esters, MD simulations have been employed to study the diffusion of gases in ester-based oils, which is important for applications like transformer insulation. mdpi.com These simulations can reveal how factors like temperature affect diffusion coefficients and provide insights into the underlying mechanisms at a molecular level. mdpi.com Force fields, such as the Polymer Consistent Force Field (PCFF), are crucial for accurately modeling the complex organic molecules involved. mdpi.com
MD simulations have also been used to investigate the self-assembly of esters into micelles, which is relevant for their use as drug carriers. nih.gov These simulations can show how ester molecules aggregate in an aqueous solution and how the presence of other molecules, like a drug, can affect the structure of the resulting micelles. nih.gov Furthermore, MD simulations have been applied to model the complex process of vinyl ester resin curing, which involves free radical polymerization and cross-linking. researchgate.netmsstate.edu
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the esterification process that could be used to synthesize this compound. nih.govpku.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be mapped out. rsc.org
Theoretical investigations into acid-catalyzed esterification have explored various mechanisms, such as the addition-elimination and carbocation pathways. pku.edu.cn Quantum chemical calculations can provide quantitative data to support the qualitative descriptions found in organic chemistry, helping to understand why the mechanism may vary depending on the specific carboxylic acid and alcohol used. pku.edu.cn
Recent computational studies on the esterification of boric acid with diols have revealed new mechanistic pathways that better explain the experimentally observed reaction rates and pH dependence. rsc.orgnih.govresearchgate.net These studies highlight the ability of computational methods to challenge and refine long-standing mechanistic proposals. By employing methods like DFT, researchers can identify the lowest energy transition states and provide a more accurate picture of the reaction mechanism. rsc.org The combination of computational and experimental techniques is becoming increasingly important for a comprehensive understanding of reaction mechanisms in complex systems. nih.gov
Theoretical Characterization of Molecular Structure and Electronic Properties
Theoretical methods provide a detailed characterization of the molecular and electronic structure of this compound. Quantum chemical calculations can determine the optimized three-dimensional geometry of the molecule, including bond lengths, bond angles, and dihedral angles. acs.org Esters derived from carboxylic acids feature a carbonyl group with C–C–O and O–C–O angles of approximately 120°. wikipedia.org The C–O–C bond is flexible, allowing for rotation with a low energy barrier, which contributes to the lower melting points and higher volatility of esters compared to more rigid molecules like amides. wikipedia.org
The electronic properties of esters can also be thoroughly investigated. DFT calculations reveal the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO). mdpi.com In triglycerides, which are a type of ester, the atoms near the ester group make the primary contribution to the LUMO. mdpi.comnih.gov The electrostatic potential (ESP) map can predict the reactive sites of the molecule. rsc.org For instance, in natural ester molecules, the surface of the oxygen atom at the ester group is predicted to be a site for electron collisions, which can lead to electrical discharge in insulating applications. rsc.org
| Molecular Property | Theoretical Description |
| Optimized Geometry | The lowest energy conformation of the molecule, with specific bond lengths and angles. acs.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital that is empty. Their energies and spatial distribution determine the molecule's reactivity. mdpi.com |
| Electron Density Distribution | Describes how electrons are distributed within the molecule, indicating polar and nonpolar regions. wikipedia.org |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. researchgate.net |
This table summarizes the molecular and electronic properties of esters that can be characterized using theoretical methods.
Structure Property Relationship Spr Studies
Application of Topological Descriptors in QSPR Modeling for Aliphatic Esters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. scispace.comajol.info In the study of aliphatic esters, including branched compounds like Heptyl 2-ethylhexanoate (B8288628), topological descriptors are widely used numerical values that encode information about a molecule's size, shape, and degree of branching. dntb.gov.uaresearchgate.net These descriptors are calculated from the 2D representation of the molecule and are instrumental in developing mathematical models that correlate the structure of an ester with its physicochemical properties. scispace.comresearchgate.net
Research in this area has demonstrated that topological indices can effectively model various properties of aliphatic esters. For instance, a study on the normal boiling points (NBPs) of a range of aliphatic esters utilized a combination of the modified Xu (mXu) index and atom-type-based AI topological indices. scispace.com The resulting multiple linear regression model showed a high squared correlation coefficient (0.994), indicating a strong relationship between the topological descriptors and the experimental boiling points. scispace.com The study concluded that the NBPs of aliphatic esters are predominantly influenced by molecular size, with molecular branching and polarity having lesser, yet significant, contributions. scispace.com
Another QSPR study focused on predicting the gas chromatographic retention indices of saturated esters on various stationary phases using novel topological indices such as the polarizability effect index (PEI), odd-even index (OEI), and steric effect index (SV(ij)). nih.gov The models developed showed excellent correlation coefficients (between 0.9989 and 0.9977), and the statistical analysis revealed that the polarizability effect, molecular size, and branching are the dominant factors influencing the retention indices of ester compounds. nih.gov These findings underscore the power of topological descriptors in quantitatively capturing the structural nuances that differentiate the properties of various aliphatic esters. scispace.comnih.gov
Table 1: Key Topological Indices in QSPR Studies of Aliphatic Esters
| Topological Index | Description | Property Correlation | Reference |
| Modified Xu (mXu) Index | Reflects the overall size of the molecule. | Strongly correlates with boiling point. | scispace.com |
| Atom-type-based AI Indices | Encodes information about specific atom types (e.g., -CH3, -O-) and their environment. | Contributes to the prediction of boiling points, accounting for polarity and branching. | scispace.com |
| Polarizability Effect Index (PEI) | Quantifies the molecule's ability to form a dipole when subjected to an electric field. | A dominant factor in predicting gas chromatographic retention indices. | nih.gov |
| Odd-Even Index (OEI) | A descriptor related to the number of carbon atoms. | Contributes to models for gas chromatographic retention indices. | nih.gov |
| Steric Effect Index (SV(ij)) | Accounts for the spatial arrangement of atoms and potential for steric hindrance. | Provides a separate, significant contribution to the prediction of retention indices. | nih.gov |
Correlation of Molecular Structure with Performance Attributes in Material Applications (e.g., Lubricant Properties)
The molecular architecture of Heptyl 2-ethylhexanoate, characterized by its branched 2-ethylhexanoyl group and a linear heptyl chain, directly influences its performance as a lubricant base stock. vulcanchem.commdpi.com The presence and position of branching, the total number of carbon atoms, and the ester functional group all play a role in determining key lubricant properties such as viscosity, pour point, and thermal stability. srce.hrinsightsociety.orgnanobioletters.com
Synthetic esters are valued as lubricants for their excellent performance characteristics, which can be tailored by modifying their chemical structure. srce.hrukm.my For instance, the branching in the acid portion of this compound contributes to a low pour point, which is the lowest temperature at which the oil will still flow. vulcanchem.cominsightsociety.org This is a critical attribute for lubricants used in cold environments. The branching disrupts the regular packing of the molecules, inhibiting crystallization and thus lowering the pour point. ukm.my
Table 2: Influence of Structural Features on Lubricant Properties of Esters
| Structural Feature | Impact on Pour Point | Impact on Viscosity | Impact on Viscosity Index (VI) | Impact on Thermal/Oxidative Stability |
| Branching | Generally lowers | Can slightly increase or decrease depending on position | May decrease compared to linear isomers | Can influence stability, sometimes decreasing it |
| Alkyl Chain Length | Generally increases | Increases significantly | Can increase or decrease depending on the series | Generally increases |
| Ester Group | Contributes to polarity, affecting interactions | Influences viscosity through polarity and molecular packing | Affected by the overall molecular shape | The ester linkage is a site for potential thermal or hydrolytic degradation |
Investigation of Branching and Alkyl Chain Length Effects on Ester Characteristics
The specific characteristics of this compound can be better understood by examining the distinct effects of its branched acid moiety and the length of its linear alcohol chain in comparison to other esters. mdpi.comsrce.hrinsightsociety.org
Effect of Branching:
The most significant effect of the 2-ethyl branch on the hexanoate (B1226103) chain is the depression of the pour point. vulcanchem.cominsightsociety.org Linear esters with a similar number of carbon atoms tend to have higher pour points because their straight chains can pack together more efficiently and crystallize at higher temperatures. srce.hrinsightsociety.org For example, a study comparing linear and branched dodecanedioate (B1236620) esters showed that di-2-ethylhexanol dodecanedioate had a pour point of -50°C, whereas the linear dioctyl dodecanedioate had a pour point of +20°C. srce.hr This demonstrates the profound impact of branching on low-temperature performance. This compound, with its branched structure, exhibits an exceptionally low pour point of less than -50°C. vulcanchem.com
While beneficial for low-temperature applications, branching can also affect other properties. For instance, branched esters may exhibit different viscosity-temperature characteristics compared to their linear isomers. varmtochkallt.se
Effect of Alkyl Chain Length:
The length of the alkyl chains in an ester molecule is a primary determinant of its viscosity. mdpi.cominsightsociety.org Generally, as the total number of carbon atoms increases, the viscosity also increases due to greater intermolecular forces (van der Waals forces). insightsociety.org This trend is observed across various classes of esters used as lubricants. mdpi.cominsightsociety.org For instance, in a series of fatty acid esters, increasing the length of the alcohol from methyl to dodecyl results in a corresponding increase in kinematic viscosity at both 40°C and 100°C. mdpi.com
The flash point, which is a measure of a lubricant's volatility and flammability, is also directly influenced by the alkyl chain length. Longer chain esters have higher molecular weights and are less volatile, resulting in higher flash points. mdpi.comsrce.hr this compound has a flash point in the range of 120-125°C. vulcanchem.com
Table 3: Comparative Properties of Esters Highlighting Branching and Chain Length Effects
| Compound | Molecular Formula | Structure Description | Pour Point (°C) | Kinematic Viscosity at 40°C (cSt) | Flash Point (°C) | Reference |
| This compound | C15H30O2 | Branched acid, linear alcohol | < -50 | 6-8 (at 25°C) | 120-125 | vulcanchem.com |
| Dioctyl Adipate | C22H42O4 | Linear dicarboxylic acid, branched alcohol | - | 12.5 | 208 | |
| Di-2-ethylhexyl Sebacate | C26H50O4 | Linear dicarboxylic acid, branched alcohol | -60 | 11.71 | 190 | insightsociety.org |
| Dioctyl Sebacate | C26H50O4 | Linear dicarboxylic acid, linear alcohol | 15 | 10.55 | 205 | insightsociety.org |
| Di-2-ethylhexyl Dodecanedioate | C28H54O4 | Linear dicarboxylic acid, branched alcohol | -50 | 18.95 | - | srce.hrnanobioletters.com |
| Dioctyl Dodecanedioate | C28H54O4 | Linear dicarboxylic acid, linear alcohol | 20 | 21.52 | - | srce.hrnanobioletters.com |
Advanced Chemical Transformations and Derivative Research
Synthesis and Characterization of Metal Complexes with 2-Ethylhexanoic Acid
2-Ethylhexanoic acid readily reacts with a wide range of metal cations to form metal 2-ethylhexanoate (B8288628) complexes. wikipedia.orgatamanchemicals.com These compounds are not simple salts but are charge-neutral coordination complexes, structurally similar to metal acetates. wikipedia.orgatamanchemicals.comatamanchemicals.com Their lipophilic nature, stemming from the branched C8 alkyl chain, renders them highly soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.com This solubility is a key attribute for their application in various industrial and chemical synthesis processes. wikipedia.orgatamanchemicals.com The synthesis of these complexes can be achieved through several routes, including the reaction of powdered metals with 2-ethylhexanoic acid in the presence of oxygen and water, or via an electrolytically assisted reaction between a metal anode and the acid in an alcohol solvent. google.com
The structure of metal 2-ethylhexanoates involves a central metal cation coordinated by the carboxylate groups of the 2-ethylhexanoate ligands. wikipedia.org While often described with simple stoichiometry, their structures can be complex. For instance, titanium(IV) 2-ethylhexanoate features a central titanium(IV) ion coordinated by four 2-ethylhexanoate ligands, which can adopt monodentate or bidentate arrangements. The branched alkyl chains provide significant steric bulk around the metal center, influencing both solubility and reactivity. Similarly, neodymium complexes have been synthesized and characterized, revealing structures such as NdA₂NO₃(C₂H₅OH)₂ (where A is the 2-ethylhexanoate group). jlu.edu.cn Spectroscopic studies on complexes like zinc(II) 2-ethylhexanoate have been used to investigate their formation and structure, indicating the creation of new chemical species through association with other molecules. researchgate.net These coordination complexes exist as mixtures of diastereoisomers due to the chiral center in the 2-ethylhexanoic acid structure. atamanchemicals.comatamanchemicals.com
| Metal Complex Example | Metal Ion | Key Structural Features |
| Titanium(IV) 2-ethylhexanoate | Titanium(IV) | Central Ti(IV) ion with four 2-ethylhexanoate ligands; exists as a liquid at ambient conditions. |
| Tin(II) 2-ethylhexanoate | Tin(II) | Organotin compound, acts as a Lewis acid catalyst. atamanchemicals.com |
| Cobalt(II) bis(2-ethylhexanoate) | Cobalt(II) | Forms coordination complexes soluble in nonpolar solvents like mineral spirits. wikipedia.org |
| Zinc(II) 2-ethylhexanoate | Zinc(II) | Can form association complexes with neutral ligands like DABCO. researchgate.net |
Metal 2-ethylhexanoate complexes are widely employed as catalysts in numerous organic and industrial processes. wikipedia.orgatamanchemicals.com Their high solubility in nonpolar media makes them ideal for homogeneous catalysis. wikipedia.org A primary application is as "driers" for paints, inks, and varnishes, where they catalyze the oxidative polymerization of drying oils. wikipedia.orgatamanchemicals.comresearchgate.netsolubilityofthings.com Cobalt(II) and manganese(II) ethylhexanoates are particularly important as driers for alkyd resins. wikipedia.orgscielo.br
In polymer chemistry, these complexes are crucial catalysts. Tin(II) 2-ethylhexanoate, for example, is a widely used catalyst for the ring-opening polymerization of lactide and glycolide (B1360168) to produce biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid). wikipedia.orgatamanchemicals.comatamanchemicals.com Titanium(IV) 2-ethylhexanoate serves as a catalyst for the polymerization of cyclic poly(butylene terephthalate) oligomers and in the production of other polyesters and polyolefins. Furthermore, these complexes are used as catalysts for polyurethane foams and as stabilizers in transformer oils and PVC. atamanchemicals.comatamanchemicals.comatamanchemicals.com
| Catalyst | Industrial Process | Function |
| Cobalt(II) 2-ethylhexanoate | Paints & Coatings | Drier for alkyd resins, accelerates oxidative curing. wikipedia.orgsolubilityofthings.com |
| Tin(II) 2-ethylhexanoate | Polymer Synthesis | Catalyst for ring-opening polymerization of PLA and PLGA. wikipedia.orgatamanchemicals.com |
| Titanium(IV) 2-ethylhexanoate | Polymer Synthesis | Catalyst for polyester (B1180765) and polyolefin production. |
| Manganese(II) 2-ethylhexanoate | Polymer Synthesis | Drier for oils; catalytic activity can be enhanced by nitrogen ligands. scielo.br |
| Potassium 2-ethylhexanoate | Organic Synthesis | Mild, soluble base in Pd-catalyzed cross-coupling reactions. chemrxiv.org |
Esterification with Complex Polyols to Form Specialized Esters (e.g., Triethylene Glycol Di-2-ethylhexanoate, Pentaerythritol (B129877) Esters)
2-Ethylhexanoic acid is a key building block for producing polyol esters, which are valued as synthetic lubricants and plasticizers. atamanchemicals.comatamankimya.com This is achieved through esterification reactions with complex polyols.
One significant product is triethylene glycol di-2-ethylhexanoate (TEG-2EH), a primary plasticizer for polyvinyl butyral (PVB) interlayers used in automotive and architectural safety glass. google.comresearchgate.net The synthesis can be performed via direct esterification of triethylene glycol (TEG) with 2-ethylhexanoic acid, often catalyzed by titanium compounds like tetraisopropyl orthotitanate at elevated temperatures (e.g., 220°C). chemicalbook.com An alternative route is the transesterification of methyl-2-ethylhexanoate with TEG, using catalysts such as sodium methoxide (B1231860) or potassium carbonate. google.comwipo.intgoogle.com Novel processes using reactive distillation with solid acid catalysts like sulfated zirconia have been developed to improve yield and simplify catalyst recovery, achieving product yields up to 98.15%. researchgate.netacs.org
Pentaerythritol (PE) can be fully esterified with four molecules of 2-ethylhexanoic acid to produce pentaerythritol tetra(2-ethylhexanoate) (PETE). tandfonline.comchemicalbook.com This tetraester is a synthetic lubricant base stock with excellent low-temperature properties, making it suitable for demanding applications like instrument and bearing lubrication. tandfonline.comspecialchem.com The synthesis involves reacting pentaerythritol with an excess of 2-ethylhexanoic acid, typically using an acid catalyst like p-toluenesulfonic acid and removing the water byproduct via azeotropic distillation. tandfonline.com Mixed esters of pentaerythritol, combining 2-ethylhexanoic acid with other carboxylic acids, are also synthesized to achieve specific performance characteristics for applications like refrigerating machine oils. tandfonline.comgoogle.com
| Polyol Ester | Polyol Reactant | Key Synthesis Method | Catalyst Example |
| Triethylene Glycol Di-2-ethylhexanoate | Triethylene Glycol | Direct Esterification or Transesterification. chemicalbook.comwipo.int | Tetraisopropyl orthotitanate, Sulfated Zirconia. researchgate.netchemicalbook.com |
| Pentaerythritol Tetra(2-ethylhexanoate) | Pentaerythritol | Direct Esterification. tandfonline.com | p-Toluenesulfonic acid. tandfonline.com |
| Pentaerythritol Mixed Esters | Pentaerythritol | Esterification with mixed acids (e.g., isobutyric acid). google.com | Not specified. google.com |
Development of Multifunctional Derivatives for Specific Applications (e.g., UV Absorbers, Corrosion Inhibitors)
The versatile structure of 2-ethylhexanoic acid allows for its incorporation into multifunctional derivatives designed for specific protective roles.
Derivatives of 2-ethylhexanoic acid are used as corrosion inhibitors, particularly in automotive coolants and metalworking fluids. atamanchemicals.comatamanchemicals.combisleyinternational.comcamachem.com The acid itself or its salts can be part of inhibitor packages. atamankimya.comgoogle.com For instance, 2-ethylhexanoic acid is a preferred organic acid for corrosion inhibition in heat transfer fluids, often used in combination with other substances like phosphates and organophosphonates to protect various metals. google.com Zinc salts of 2-ethylhexanoic acid also function as corrosion inhibitors. atamanchemicals.comatamankimya.com
In the realm of UV protection, multifunctional UV absorbers can be prepared using 2-ethylhexanoic acid, functional moieties, and a polyalcohol core, such as pentaerythritol. atamanchemicals.comatamanchemicals.com While not a primary UV absorbing chromophore itself, its ester derivatives, such as 2-ethylhexyl salicylate (B1505791) and 4-dimethylaminobenzoic acid 2-ethylhexyl ester, are common components in cosmetic and plastic formulations to protect against UV radiation damage. epo.orggoogleapis.com The 2-ethylhexyl moiety is frequently used in UV filter molecules due to the excellent solubility and compatibility it imparts.
Future Research Directions and Emerging Trends
Exploration of Novel Biocatalysts and Bioprocesses for Ester Synthesis
The shift towards greener and more sustainable chemical production has placed significant emphasis on biocatalysis, particularly the use of enzymes like lipases for ester synthesis. mdpi.com Future research is intensely focused on overcoming the current limitations of biocatalysis, such as the high cost of enzymes and reaction inefficiencies. mdpi.com
Immobilized lipases are at the forefront of this research, as immobilization improves catalyst stability, allows for easy separation from the reaction medium, and enables reuse, which is crucial for economic viability. rsc.orgepa.gov A significant area of exploration is the development of novel support materials for immobilization. For instance, lipases immobilized on magnetic microparticles (e.g., Fe₃O₄) offer the advantage of simple and efficient separation using a magnetic field, enhancing process economics. nih.govtandfonline.com
Another research trend is the optimization of reaction conditions to enhance catalyst performance. This includes the use of solvent-free systems, which present numerous economic and environmental advantages. rsc.org However, solvent-free environments can be challenging due to the potential for substrate or product inhibition. mdpi.com To circumvent this, researchers are exploring fed-batch strategies, where substrates are added incrementally to maintain low concentrations and avoid inactivating the enzyme. mdpi.com The investigation of ionic additives, such as surfactants, has also shown promise in significantly boosting the activity of immobilized lipases. nih.gov For example, immobilizing Thermomyces lanuginosus lipase (B570770) (TLL) on Q-Sepharose® in the presence of sodium dodecyl sulfate (B86663) (SDS) resulted in a 93-fold increase in activity compared to the free enzyme. nih.gov
Table 1: Comparison of Selected Biocatalyst Systems for Ester Synthesis
| Biocatalyst System | Enzyme Source | Support Material | Key Research Findings | Citations |
|---|---|---|---|---|
| Immobilized Lipase on Magnetic Microparticles | Thermomyces lanuginosus | Fe₃O₄ modified with 3-aminopropyltriethoxysilane | High operational stability, retaining 85% activity after three cycles; enables solvent-free synthesis of starch esters. | nih.gov, tandfonline.com |
| Immobilized Lipase with Ionic Additives | Thermomyces lanuginosus (TLL) | Q-Sepharose® | Addition of sodium dodecyl sulfate (SDS) increased enzyme activity 93-fold; achieved high fatty acid ethyl ester yields with ~82 times less enzyme than commercial biocatalysts. | nih.gov |
| Novozym 435 | Candida antarctica Lipase B | Macroporous acrylic resin | Widely studied for various esterifications, including 2-ethylhexyl oleate; however, can suffer from low mechanical strength and support dissolution in certain media. | rsc.org |
| Lipozyme TL IM | Thermomyces lanuginosus | Granulated silica | Used in the synthesis of a second-generation biolubricant, demonstrating high operational stability with 96% activity retained after five reuses. | mdpi.com |
Future work will likely focus on discovering or engineering more robust enzymes and designing advanced immobilization techniques that protect the enzyme from harsh conditions while maximizing its catalytic efficiency. mdpi.com
Design and Development of Advanced Green Synthesis Pathways for Heptyl 2-ethylhexanoate (B8288628)
The development of green synthesis pathways is a cornerstone of modern chemistry, aiming to minimize hazardous substances and maximize resource efficiency. noahchemicals.com For Heptyl 2-ethylhexanoate, this involves rethinking the entire production chain, from the synthesis of its precursors—2-ethylhexanoic acid and heptyl alcohol—to the final esterification step.
A key trend is the replacement of traditional, often harsh, chemical catalysts with more benign alternatives. epa.gov Recent breakthroughs include the development of bimetallic oxide cluster catalysts (e.g., Rhodium-Ruthenium) that use molecular oxygen as the sole oxidant for ester production, with water as the only byproduct. labmanager.com This approach is significantly more environmentally friendly than methods requiring strong acids or hazardous solvents. epa.govlabmanager.com
For the synthesis of the 2-ethylhexanoic acid precursor, research has demonstrated an efficient method involving the oxidation of 2-ethylhexanal (B89479) using oxygen in the presence of N-hydroxyphthalimide as an organocatalyst. mdpi.comresearchgate.net This process achieves high selectivity (>99%) under mild conditions and can utilize isobutanol as a solvent, which is often a less valuable byproduct in related industrial processes. mdpi.comresearchgate.net
The principles of green chemistry being applied to ester synthesis are summarized below.
Table 2: Overview of Green Synthesis Strategies for Esters
| Strategy | Conventional Method | Green Chemistry Approach | Environmental/Process Benefits | Citations |
|---|---|---|---|---|
| Catalysis | Strong mineral acids (e.g., H₂SO₄) | Immobilized enzymes (lipases); metal oxide clusters. | Avoids corrosive and hazardous acids; catalysts are reusable; milder reaction conditions (lower energy use). | epa.gov, labmanager.com |
| Oxidants | Peroxides, heavy metal oxidants. | Molecular oxygen (air). | Abundant, non-toxic oxidant; water is the only byproduct. | labmanager.com |
| Solvents | Potentially hazardous organic solvents (e.g., toluene). | Solvent-free systems; green solvents (e.g., supercritical CO₂, bio-based solvents). | Reduces worker exposure and environmental pollution; simplifies product purification. | rsc.org, elchemy.com, rsc.org |
| Feedstocks | Petroleum-based chemicals. | Renewable resources (e.g., biomass, agricultural waste, plant oils). | Reduces reliance on fossil fuels; lowers carbon footprint; promotes a circular economy. | elchemy.com, noahchemicals.com |
Future research will continue to push for the complete elimination of volatile organic solvents, the use of catalysts derived from abundant, non-toxic elements, and the integration of renewable feedstocks to create a truly circular and sustainable production lifecycle for esters like this compound. noahchemicals.comelchemy.com
In-depth Mechanistic Studies of Complex Ester Transformations
A deeper understanding of reaction mechanisms is critical for optimizing reaction conditions, improving yields, and designing better catalysts. For lipase-catalyzed esterification, the "ping-pong bi-bi" mechanism is widely accepted. rsc.orgresearchgate.net This mechanism involves the formation of an acyl-enzyme intermediate, followed by the incorporation of an alcohol molecule and subsequent release of the ester and water. rsc.org However, research indicates that the specific mechanism can vary depending on the reaction environment; for instance, esterifications in anhydrous organic solvents may follow a different kinetic model than those under solvent-free conditions. mdpi.com
Kinetic studies are crucial for identifying rate-limiting steps and understanding substrate inhibition. In the synthesis of 2-ethylhexyl-2-ethylhexanoate, it was found that 2-ethylhexanoic acid inhibits the reaction, a key finding for process optimization. researchgate.net Furthermore, mechanistic studies are not limited to synthesis. Understanding the transformation of esters under various conditions, such as photochemical decomposition, is also an active area of research. For example, studies on manganese(II) 2-ethylhexanoate have detailed its fragmentation pathway under UV photolysis. researchgate.net
Future mechanistic research will likely involve:
Advanced Spectroscopic and Analytical Techniques: Using in-situ monitoring to observe the formation of transient intermediates during the catalytic cycle.
Isotope Labeling Studies: To trace the pathways of atoms and functional groups throughout the reaction.
Combined Experimental and Computational Approaches: Where experimental kinetic data is used to validate and refine theoretical models of the reaction mechanism. mdpi.com
These in-depth studies will provide the fundamental knowledge needed to overcome kinetic barriers and design more efficient and selective catalytic systems for ester transformations. nih.gov
Innovation in High-Performance, Environmentally Responsible Materials Utilizing this compound
The unique properties of esters like this compound make them valuable components in the formulation of advanced, sustainable materials. Research is increasingly focused on leveraging bio-based esters to enhance the performance and environmental profile of various products. elchemy.com
One of the most promising areas is the development of second-generation biolubricants. mdpi.com Unlike first-generation biolubricants derived directly from vegetable oils, which have poor thermal and oxidative stability, second-generation biolubricants are synthesized from branched-chain acids and alcohols, such as those that constitute this compound. researchgate.net These synthetic esters exhibit superior performance, including a high viscosity index, making them suitable for use under extreme temperature conditions. mdpi.com
Another emerging application is in the field of bioplastics and sustainable coatings. Esters can act as bio-based plasticizers, improving the flexibility and processing properties of biodegradable polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). jungbunzlauer.com Recent research has also demonstrated the synthesis of bio-based poly(ester amide)s (PEAs) for use as sustainable coatings for vegan leather, where the ester component contributes to enhanced mechanical and thermal properties. acs.org Similarly, poly(ester-imine) thermosets derived from renewable resources show promise for high-performance applications due to their excellent flame-retardant properties and low water absorption. wiley.com
Table 3: Emerging Applications of Esters in High-Performance Materials
| Material Type | Function of Ester | Resulting Performance Enhancement | Citations |
|---|---|---|---|
| Second-Generation Biolubricants | Base oil | High viscosity index (>200), improved stability at extreme temperatures, biodegradability. | mdpi.com, researchgate.net |
| Vegan Leather Coatings | Monomer in poly(ester amide)s | Increased tensile strength and toughness, enhanced thermal stability, improved haptic sensation. | acs.org |
| Biodegradable Mulch Films | Bio-based plasticizer | Improved flexibility and processing of PLA/PHA blends, enhanced biodegradability of the final product. | jungbunzlauer.com |
| Bio-based Adhesives | Tackifier (Rosin Esters) | Excellent adhesion to various substrates, lower carbon footprint compared to hydrocarbon alternatives. | adhesivesmag.com |
| High-Performance Thermosets | Monomer in poly(ester-imine) network | High thermal stability (glass transition up to 170 °C), excellent flame-retardancy, low density. | wiley.com |
Future innovation will likely involve the precise design of ester structures like this compound to achieve specific material properties, leading to the development of high-performance, biodegradable, and non-toxic materials for a wide range of applications, from automotive lubricants to advanced packaging and textiles. wiley.comadhesivesmag.com
Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemistry
The synergy between computational modeling and experimental chemistry is revolutionizing how chemical processes are designed and optimized. mdpi.com For ester synthesis, computational tools are becoming indispensable for accelerating research and development.
Machine learning (ML) and other artificial intelligence (AI) approaches are being used to predict the outcomes of reactions, screen for optimal catalysts, and even forecast reaction conditions like temperature and pressure. cam.ac.uk By training models on large datasets of known reactions, researchers can develop predictive tools that significantly reduce the need for time-consuming and expensive trial-and-error experimentation. cam.ac.ukrsc.org For example, Gaussian processes have been used to predict the yield of ester hydrogenation reactions with a root mean square error of less than 12% on unseen data. cam.ac.uk Generative large language models (LLMs) are even being fine-tuned to translate molecular notations directly into detailed, step-by-step synthesis procedures for esterification reactions. mdpi.com
Molecular dynamics (MD) simulations provide atomistic-level insights into reaction mechanisms and solute-solvent interactions. researchgate.net These simulations can model complex processes like the hydrolysis of esters in water, revealing the roles of individual molecules and ions in the catalytic process. researchgate.net In catalyst and drug design, automated docking and scoring procedures can predict the binding affinity of molecules to an enzyme's active site, guiding the synthesis of more effective inhibitors or, by extension, more efficient substrates for catalytic conversion. nih.gov
Table 4: Computational Modeling Techniques in Ester Chemistry
| Model/Technique | Specific Application | Potential Impact on Research | Citations |
|---|---|---|---|
| Machine Learning (ML) / AI | Predict reaction yields, catalyst performance, and optimal reaction conditions (temperature, pressure). | Reduces experimental workload; accelerates catalyst discovery and process optimization. | cam.ac.uk, rsc.org |
| Generative Large Language Models (LLMs) | Translate molecular structures (SMILES) into full experimental procedures. | Enhances reaction planning and helps chemists optimize synthesis strategies in silico. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Study reaction mechanisms at the atomic level (e.g., ester hydrolysis); model solute-solvent interactions. | Provides fundamental understanding of reaction pathways; explains experimentally observed phenomena. | researchgate.net |
| Automated Docking & Scoring | Predict binding affinity of substrates/inhibitors to an enzyme's active site. | Guides the rational design of new catalysts, substrates, and enzyme inhibitors. | nih.gov |
The future of research on this compound and other esters will undoubtedly involve a deeper integration of these computational methods. By combining predictive modeling with targeted experimental validation, scientists can accelerate the discovery of novel catalysts, design more efficient green synthesis pathways, and engineer innovative materials with tailored properties, paving the way for the next generation of sustainable chemical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
